molecular formula C13H21O4PS B1678260 Propaphos CAS No. 7292-16-2

Propaphos

Cat. No. B1678260
CAS RN: 7292-16-2
M. Wt: 304.34 g/mol
InChI Key: PWYIUEFFPNVCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propaphos belongs to the class of organic compounds known as phenoxy compounds . It has been identified in human blood . The molecular formula of Propaphos is C13H21O4PS .


Synthesis Analysis

The synthesis of Propaphos involves mixing an organic solvent and a wet product of Propaphos, distilling and dehydrating to prepare Propaphos . The process also involves distilling and dehydrating through spray heating or membrane evaporator heating by taking the solvent as .


Molecular Structure Analysis

The molecular formula of Propaphos is C13H21O4PS . It has an average mass of 304.342 Da and a mono-isotopic mass of 304.089813 Da .


Chemical Reactions Analysis

Propaphos degrades rapidly when exposed to sunlight as deposits on silica gel plates, glass surface, or in water solution . The half-life of the chemical was less than 2 hours in each case .


Physical And Chemical Properties Analysis

Propaphos has a density of 1.2±0.1 g/cm3, a boiling point of 363.8±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 173.8±25.7 °C . The index of refraction is 1.513, and the molar refractivity is 79.1±0.4 cm3 .

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application Summary : Propaphos is used in a study examining the impact of multiple pesticides on soil processes .
    • Methods : The study used soil microcosms to examine the role of a selection of ten currently used pesticides, including Propaphos, on soil processes .
    • Results : The study found that both gradual and abrupt pesticide application have negative consequences for soil processes .
  • Pest Resistance to Pesticides

    • Application Summary : Propaphos is used in research studying the suppression of resistance in pests infesting rice in Japan .
    • Methods : The study involved continuous selection with diazinon, propaphos and a propaphos:NAC mixture .
    • Results : The study found that these insect pests might have multifarious genes .
  • Insecticidal Selectivity Study

    • Application Summary : Propaphos is used in a study aimed at clarifying the cause of insecticidal selectivity between the green rice leafhopper and the common cutworm .
    • Methods : The study considered the difference of the metabolic fate of 14C-labeled propaphos and its inhibitory activity on acetylcholinesterases (AChE) of two insect species in vivo and in vitro .
    • Results : The results of this study were not available in the sources I found .
  • Combined Pesticide Application Study

    • Application Summary : Propaphos is used in a study examining the impact of multiple pesticides on soil processes .
    • Methods : The study used soil microcosms to examine the role of a selection of ten currently used pesticides, including Propaphos, on soil processes .
    • Results : The study found that both gradual and abrupt pesticide application have negative consequences for soil processes .
  • Insecticide Resistance Study

    • Application Summary : Propaphos is used in research studying the suppression of resistance in pests infesting rice in Japan .
    • Methods : The study involved continuous selection with diazinon, propaphos and a propaphos:NAC mixture .
    • Results : The study found that these insect pests might have multifarious genes .
  • Insecticidal Selectivity Study

    • Application Summary : Propaphos is used in a study aimed at clarifying the cause of insecticidal selectivity between the green rice leafhopper and the common cutworm .
    • Methods : The study considered the difference of the metabolic fate of 14C-labeled propaphos and its inhibitory activity on acetylcholinesterases (AChE) of two insect species in vivo and in vitro .
    • Results : The results of this study were not available in the sources I found .
  • Combined Pesticide Application Study

    • Application Summary : Propaphos is used in a study examining the impact of multiple pesticides on soil processes .
    • Methods : The study used soil microcosms to examine the role of a selection of ten currently used pesticides, including Propaphos, on soil processes .
    • Results : The study found that both gradual and abrupt pesticide application have negative consequences for soil processes .
  • Insecticide Resistance Study

    • Application Summary : Propaphos is used in research studying the suppression of resistance in pests infesting rice in Japan .
    • Methods : The study involved continuous selection with diazinon, propaphos and a propaphos:NAC mixture .
    • Results : The study found that these insect pests might have multifarious genes .
  • Insecticidal Selectivity Study

    • Application Summary : Propaphos is used in a study aimed at clarifying the cause of insecticidal selectivity between the green rice leafhopper and the common cutworm .
    • Methods : The study considered the difference of the metabolic fate of 14C-labeled propaphos and its inhibitory activity on acetylcholinesterases (AChE) of two insect species in vivo and in vitro .
    • Results : The results of this study were not available in the sources I found .

Safety And Hazards

When handling Propaphos, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

(4-methylsulfanylphenyl) dipropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O4PS/c1-4-10-15-18(14,16-11-5-2)17-12-6-8-13(19-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYIUEFFPNVCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058172
Record name Propaphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [HSDB] Yellowish liquid with a stench; [MSDSonline]
Record name Propaphos
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6860
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

175-177 °C/0.85 mm Hg
Record name PROPAPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in most organic solvents., In water, 0.125 g/l @ 25 °C
Record name PROPAPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1504 @ 20 °C
Record name PROPAPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000009 [mmHg], 0.12 mPa (9.0X10-7 mm Hg) @ 25 °C
Record name Propaphos
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6860
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPAPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The first essential step in the initiation of the delayed neuropathic effect of an organophosphate is phosphorylation of a target protein in the nervous system. The protein has esteratic enzyme activity. The phosphorylation, which was originally studied radiochemically, can be monitored conveniently as progressive inhibition of the activity of this enzyme, which is now referred to as Neuropathy Target Esterase (NTE or Neurotoxic Esterase)... . The second, and equally essential, step is the transformation of the phosphorylated NTE to a modified form: one of the remaining ester bonds of the inhibitor molecule attached to the NTE active site undergoes a biochemical cleavage leaving an ionized acidic residue bound to the protein: this residue is negatively charged and the reaction is referred to as "aging". Both inhibition and aging of inhibited NTE are essential to initiate neuropathy, but the role of the negative charge in the initiation of axonal degeneration is not known. The process of "aging" of inhibited NTE has some analogy with the better-known "aging" of inhibited AChE. However, the analogy does not last above the level of enzyme inhibition. Acute toxicity arises directly from the loss of catalytic activity of AChE, leading to accumulation of excess physiological substrate. Mere loss of catalytic activity of NTE (without aging) does not initiate neuropathy. There is no evidence of a deleterious accumulation of a physiological substrate for NTE or lack of hydrolysis products after inhibition in vivo, and the effect of the negative charge may be focused on some quite separate process. /Organophosphorus Pesticides/
Record name PROPAPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Propaphos

Color/Form

Colorless liquid.

CAS RN

7292-16-2
Record name Propaphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7292-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propaphos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propaphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPAPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U4CU57BYP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPAPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propaphos
Reactant of Route 2
Reactant of Route 2
Propaphos
Reactant of Route 3
Reactant of Route 3
Propaphos
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Propaphos
Reactant of Route 5
Reactant of Route 5
Propaphos
Reactant of Route 6
Reactant of Route 6
Propaphos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.